L-Leucine benzyl ester p-toluenesulfonate salt
CAS No.: 1738-77-8
VCID: VC21540546
Molecular Formula: C20H27NO5S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Leucine benzyl ester p-toluenesulfonate salt, also known as O-Benzyl-L-leucine toluene-p-sulphonate, is a derivative of the amino acid L-leucine. It is commonly used in organic synthesis and as an intermediate in the production of pharmaceuticals. This compound is a salt formed from the benzyl ester of L-leucine and p-toluenesulfonic acid. Synthesis and PreparationThe synthesis of L-Leucine benzyl ester p-toluenesulfonate involves reacting L-leucine with benzyl alcohol in the presence of p-toluenesulfonic acid. This process is similar to the synthesis of other amino acid benzyl ester p-toluenesulfonates, such as L-valine benzyl ester p-toluenesulfonate, which is prepared under azeotropic dehydration conditions using toluene as a solvent . ApplicationsL-Leucine benzyl ester p-toluenesulfonate is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals. It serves as a precursor for synthesizing more complex molecules due to its reactive functional groups. Chemical Identifiers and Specifications
Research Findings and UsesL-Leucine benzyl ester p-toluenesulfonate is used in research settings for its utility in peptide synthesis and as a building block for more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various chemical reactions. |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1738-77-8 | ||||||||||||||||||
Product Name | L-Leucine benzyl ester p-toluenesulfonate salt | ||||||||||||||||||
Molecular Formula | C20H27NO5S | ||||||||||||||||||
Molecular Weight | 393.5 g/mol | ||||||||||||||||||
IUPAC Name | benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | ||||||||||||||||||
Standard InChIKey | QTQGHKVYLQBJLO-YDALLXLXSA-N | ||||||||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+] | ||||||||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | ||||||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+] | ||||||||||||||||||
Synonyms | 1738-77-8;L-Leucinebenzylesterp-toluenesulfonatesalt;L-LeucineBenzylEsterp-Toluenesulfonate;L-Leucinebenzylestertosylate;(S)-Benzyl2-amino-4-methylpentanoate4-methylbenzenesulfonate;ST51037623;C20H27NO5S;Leu-ObzlTosOH;EINECS217-095-1;H-Leu-OBzl.Tos;H-Leu-OBzl.TosOH;H-Leu-OBzl??Tos;H-Leu-OBzl.Tos-OH;PubChem12971;H-Leu-OBzlinvertedexclamationmarkcurrencyTosOH;H-LEU-OBZLP-TOSYLATE;L9759_SIGMA;SCHEMBL717091;Jsp003556;61872_FLUKA;61872_SIGMA;CTK4D4791;MolPort-003-937-801;QTQGHKVYLQBJLO-YDALLXLXSA-N;benzylleucinatep-toluenesulfonate | ||||||||||||||||||
PubChem Compound | 6451312 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume